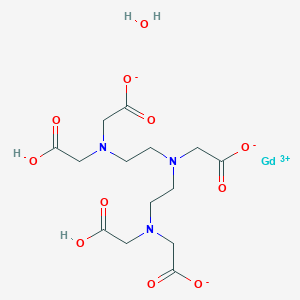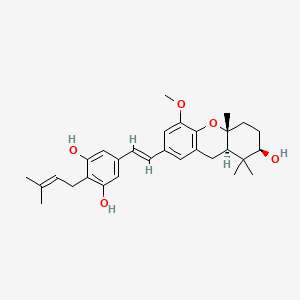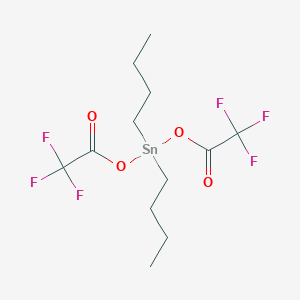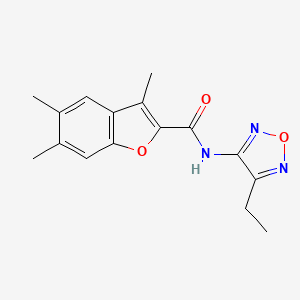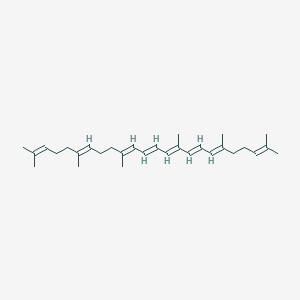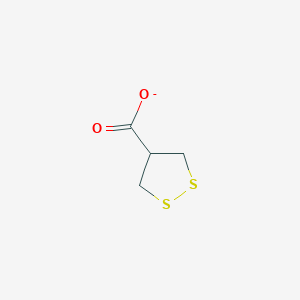
(1E,6E)-1-(3-hydroxy-2-methoxyphenyl)-7-(3-hydroxy-4-methoxyphenyl)hepta-1,6-diene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-hydroxy-2-methoxyphenyl)-7-(3-hydroxy-4-methoxyphenyl)hepta-1,6-diene-3,5-dione is a diarylheptanoid.
Scientific Research Applications
Bioactive Derivative Synthesis
The compound is closely related to curcumin, a principal pigment in turmeric, known for its extensive biological properties. Researchers have focused on modifying curcumin's structure, particularly its carbonyl group, to enhance its medicinal and biological properties. Derivatives like Schiff base, hydrazone, and oxime have been synthesized, showing increased potency in various biological activities compared to curcumin itself. These derivatives and their metal complexes exhibit heightened biological activity, underlining the importance of structural modification in curcumin-related compounds (Omidi & Kakanejadifard, 2020).
Ocular Health and Anti-inflammatory Properties
The compound is also known for its pharmacological activities, notably in anti-inflammatory and antioxidant effects. Such properties make it a candidate for treating various ocular conditions like anterior uveitis, glaucoma, age-related macular degeneration (AMD), and diabetic retinopathy (DR). Curcumin's ability to downregulate the expression of genes associated with inflammation suggests its potential in managing these conditions. However, its low solubility and poor bioavailability limit its direct use, leading to the synthesis of various analogues aimed at increasing its therapeutic effectiveness (Franzone et al., 2021).
Pharmacological and Nutraceutical Enhancement
The compound's poor aqueous solubility, bioavailability, and pharmacokinetic profiles are challenges in its therapeutic application. Efforts in various formulation techniques and optimization of sample preparation and analytical methodologies are central to improving the clinical efficacy of curcumin and its derivatives. These efforts aim to provide more accurate assessments of its bioactivities, thereby enhancing its pharmacological and nutraceutical applications (Kotha & Luthria, 2019).
Nano-Encapsulation for Enhanced Efficacy
Nano-encapsulation of curcumin, a close derivative, has shown significant promise in enhancing its biological and pharmacological properties. This technology allows for more efficient inhibition of cell proliferation at lower concentrations compared to free curcumin. Nano-encapsulated curcumin also exhibits potent bioactive properties, including antioxidant effects and cytotoxicity against cancer cells, indicating its potential in various therapeutic applications (Witika et al., 2021).
properties
Product Name |
(1E,6E)-1-(3-hydroxy-2-methoxyphenyl)-7-(3-hydroxy-4-methoxyphenyl)hepta-1,6-diene-3,5-dione |
|---|---|
Molecular Formula |
C21H20O6 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(1E,6E)-1-(3-hydroxy-2-methoxyphenyl)-7-(3-hydroxy-4-methoxyphenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C21H20O6/c1-26-20-11-7-14(12-19(20)25)6-9-16(22)13-17(23)10-8-15-4-3-5-18(24)21(15)27-2/h3-12,24-25H,13H2,1-2H3/b9-6+,10-8+ |
InChI Key |
VZMSCIKIANDZNI-OAMUUVBCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=C(C(=CC=C2)O)OC)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=C(C(=CC=C2)O)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



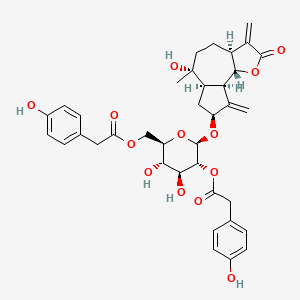
![N-(2-ethyl-6-methylphenyl)-2-(4-methyl-1-oxo-2-pyrrolo[1,2-d][1,2,4]triazinyl)acetamide](/img/structure/B1255288.png)
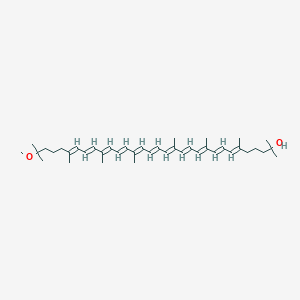


![2-[[20,26-Bis(3,5-dichloro-4-hydroxyphenyl)-17-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-37-hydroxy-28-methyl-18,21,24,27-tetraoxo-2-oxa-13,19,22,25,28-pentazahexacyclo[29.2.2.13,7.18,12.05,23.011,15]heptatriaconta-1(33),3,5,7(37),8(36),9,11,14,31,34-decaene-29-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B1255294.png)
![2-[6-Carboxy-4,5-dihydroxy-3-(7-methyloctanoylamino)oxan-2-yl]oxy-5,15,32,43,65-pentachloro-18,26,31,47,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-44,64-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B1255295.png)
![4-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-nitrobenzoic acid](/img/structure/B1255298.png)
